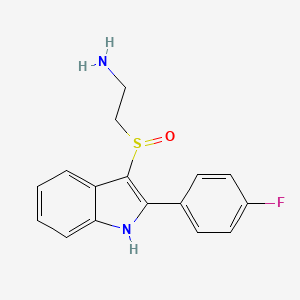

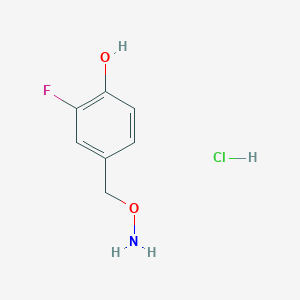

2-((2-(4-fluorophenyl)-1H-indol-3-yl)sulfinyl)ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((2-(4-fluorophenyl)-1H-indol-3-yl)sulfinyl)ethanamine, commonly known as 'FLY', is a chemical compound that belongs to the class of phenethylamine and amphetamine. FLY is a psychoactive drug that has been used in scientific research to study the effects of serotonin receptors on the central nervous system. FLY has been found to have a unique mechanism of action, which makes it a valuable tool for scientific research.

科学的研究の応用

Fluoroalkylative Aryl Migration

Research has highlighted the synthetic applications of fluorinated sulfinate salts in fluoroalkylation/aryl migration processes. These compounds are used as di- and monofluoroalkyl radical precursors in silver-catalyzed reactions, demonstrating the significance of fluorinated compounds in organic synthesis due to the unique effects of fluorine atoms when incorporated into molecules (He, Tan, Ni, & Hu, 2015).

Deoxofluorination and Arylsulfinylation

Another study describes the synthesis, properties, and reactivity of various substituted phenylsulfur trifluorides. These compounds serve as deoxofluorinating agents and are notable for their high thermal stability and resistance to aqueous hydrolysis. They have diverse fluorination capabilities, including highly stereoselective deoxofluoro-arylsulfinylation, indicating their potential utility in both academic and industrial fields (Umemoto, Singh, Xu, & Saito, 2010).

Schiff Bases Synthesis

The synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile showcases the creation of compounds with potential antimicrobial activity. This demonstrates the role of fluorinated compounds in the development of new therapeutic agents (Puthran et al., 2019).

Fluoroalkylation via Sulfinatodehalogenation

The sulfinatodehalogenation reaction is a pivotal methodology for incorporating fluorine into organic molecules, using inexpensive sulfur-containing reactants. This technique allows the transformation of per- and polyfluoroalkyl halides into the corresponding sulfinate salts and has been utilized for the fluoroalkylation of various organic compounds, highlighting the importance of fluorine in medicinal, agricultural, and material sciences (Zhang, Chen, Guo, Xiao, & Gu, 2012).

Antimicrobial and Antifungal Activity of Fluorobenzo[d]thiazole Amides

A study on the synthesis of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides illustrates their antibacterial and antifungal activities. These compounds were compared to standard medicinal compounds, showing potential in the development of new antibacterial and antifungal agents (Pejchal, Pejchalová, & Růžičková, 2015).

Safety and Hazards

The safety data sheet for a related compound, 2-(4-Fluorophenyl)ethylamine, indicates that it is considered hazardous. It is combustible and causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

特性

IUPAC Name |

2-[[2-(4-fluorophenyl)-1H-indol-3-yl]sulfinyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2OS/c17-12-7-5-11(6-8-12)15-16(21(20)10-9-18)13-3-1-2-4-14(13)19-15/h1-8,19H,9-10,18H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJHHCFFJKWMKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)S(=O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methoxy-2-[2-(3-nitrophenyl)vinyl]quinoline](/img/structure/B2388860.png)

![N-(2-chlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2388868.png)

![7-benzyl-2-[4-(trifluoromethyl)phenyl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B2388871.png)

![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-bromophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2388872.png)

![N2-(benzo[d][1,3]dioxol-5-ylmethyl)-N4-(3-chloro-4-methylphenyl)pteridine-2,4-diamine](/img/structure/B2388873.png)

![4-((1H-imidazol-1-yl)methyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2388874.png)